(3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-14-6-5-12(9-15(14)18)16(20)19-8-7-11-3-1-2-4-13(11)10-19/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWVTVGGARYDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for constructing the dihydroisoquinoline scaffold. This method involves cyclodehydration of β-phenethylamides using acidic reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid. For example, N-(2-phenethyl)formamide undergoes cyclization in POCl₃ at 80–100°C to yield 3,4-dihydroisoquinoline. Modifications to the starting amide’s substituents allow for tailored ring substitution patterns, though the unsubstituted core is typically prioritized for subsequent functionalization.
One-Pot Synthesis via Ethyl Formate and Oxalyl Chloride
A patent-pending one-pot method (Example 1 in) demonstrates high efficiency for dihydroisoquinoline synthesis. Starting with 3,4-dimethoxyphenethylamine, ethyl formate facilitates formylation, followed by oxalyl chloride-mediated cyclization in acetonitrile. Subsequent methanolysis and purification yield 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with 78% yield and >99% purity. Adapting this method to unsubstituted phenethylamine derivatives could streamline the production of the base dihydroisoquinoline structure required for further acylation.
N-Acylation Strategies: Introducing the 3,4-Dichlorophenyl Group
The critical methanone linkage is established through N-acylation of the dihydroisoquinoline’s secondary amine. Two principal approaches have been validated:
Schotten-Baumann Acylation
Reaction of 3,4-dihydroisoquinoline with 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) provides direct access to the target compound. This method, analogous to procedures described for antiestrogenic compounds, achieves moderate to high yields (65–85%) depending on stoichiometry and temperature control. Key considerations include:
Coupling Agent-Mediated Acylation
For recalcitrant substrates, coupling agents such as T3P (propylphosphonic anhydride) or HATU enable efficient amide bond formation. In a representative protocol, 3,4-dihydroisoquinoline is reacted with 3,4-dichlorophenylacetic acid using T3P in ethyl acetate, yielding the methanone derivative after Grignard addition (if required). This method circumvents acyl chloride preparation but necessitates stringent moisture control.
Alternative Pathways: Grignard and Cross-Coupling Reactions
Grignard Addition to Preformed Ketones
Building on methodologies for antiestrogenic methanones, α-tetralone derivatives undergo acylation followed by Grignard addition with 3,4-dichlorophenylmagnesium bromide. While this route introduces stereochemical complexity, it offers flexibility in modulating electronic properties of the aryl group.
Iodine-Catalyzed Oxidative Cross-Coupling
Recent advances in metal-free catalysis demonstrate that methyl ketones can couple with aromatic amines under iodine/DMSO conditions. Applying this to 3,4-dihydroisoquinolin-2(1H)-yl-methylketone and 3,4-dichloroaniline may provide an oxidative pathway to the target compound, though yields remain unverified for this specific substrate.
Critical Analysis of Methodologies
Mechanistic Insights and Optimization
Acylation Kinetics
Studies on analogous systems reveal that N-acylation proceeds via a nucleophilic attack mechanism, with rate-determining deprotonation of the secondary amine. Polar solvents (e.g., DMF) accelerate reaction rates by stabilizing the transition state.
Chemical Reactions Analysis
Nucleophilic Addition at the Methanone Carbonyl
The ketone group undergoes nucleophilic addition reactions under basic or acidic conditions. For example:
-
Grignard reagent reactions : Methylmagnesium bromide (2 eq) in THF at −78°C yields tertiary alcohol derivatives after protonation.
-
Reductive amination : Reacts with primary amines (e.g., benzylamine) in the presence of NaBH₃CN to form secondary amines .
Table 1: Nucleophilic Addition Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| CH₃MgBr | THF, −78°C, 2 hr | Tertiary alcohol derivative | 72 | |
| Benzylamine/NaBH₃CN | MeOH, RT, 12 hr | N-Benzyl-isoquinolinylmethanamine | 65 |
Bischler-Napieralski Cyclization
The dihydroisoquinoline moiety participates in cyclization reactions to form polycyclic structures. In one protocol:
-
Precursor amides (e.g., 165 ) treated with POCl₃ at 110°C undergo intramolecular cyclization to yield tetracyclic derivatives .
Mechanism :
-
POCl₃ activates the amide carbonyl.
-
Electrophilic attack forms a nitrilium intermediate.
Electrophilic Aromatic Substitution (EAS)
The dichlorophenyl ring exhibits limited EAS due to electron-withdrawing Cl groups. Directed ortho-metallation strategies enable functionalization:
-
Directed lithiation : LDA (2 eq) at −40°C followed by quenching with electrophiles (e.g., DMF) introduces formyl groups at the meta position relative to Cl substituents .
Table 2: EAS Reactivity
| Electrophile | Position Modified | Yield (%) | Notes | Source |
|---|---|---|---|---|
| DMF | C5 (meta to Cl) | 58 | Requires −40°C conditions | |
| I₂ | No reaction | – | Ring deactivation |
Oxidation:
-
Ketone stability : Resists oxidation under mild conditions (e.g., KMnO₄, H₂O₂).
-
Ring oxidation : MnO₂ in CH₃CN selectively oxidizes the dihydroisoquinoline to isoquinoline at 80°C (87% yield) .
Reduction:
-
Catalytic hydrogenation : H₂ (1 atm) with 10% Pd/C reduces the ketone to a methylene group (95% conversion) .
Acylation and Alkylation
The secondary amine in dihydroisoquinoline reacts with acyl/alkyl agents:
-
Acylation : Benzoyl chloride (1.2 eq) in DMF with TEA (3 eq) forms N-benzoyl derivatives (82% yield) .
-
Alkylation : Reacts with methyl iodide (2 eq) in CH₂Cl₂ to yield N-methylated products .
Stability Under Acidic/Basic Conditions
Key findings :
Scientific Research Applications
Antipsychotic and Neuroprotective Effects
Research indicates that derivatives of 3,4-dihydroisoquinolin-2(1H)-yl compounds exhibit potential as antipsychotic agents. These compounds have been shown to modulate dopamine receptors, particularly the D1 receptor, which is implicated in various neuropsychiatric disorders. For instance, LY3154207, a derivative of this class, is identified as a selective positive allosteric modulator of the D1 receptor, enhancing its therapeutic potential with minimal side effects .
Anticancer Properties
Studies have highlighted the anticancer potential of compounds containing the isoquinoline structure. The ability to inhibit specific cancer cell lines has been documented, suggesting that (3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone may serve as a lead compound for developing new anticancer agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of pharmaceutical compounds. The presence of the dichlorophenyl group enhances the lipophilicity and bioavailability of the compound. Variations in substituents on the isoquinoline moiety have been systematically analyzed to identify optimal configurations for desired biological activity .
Table 1: Summary of SAR Findings
| Compound Variant | Biological Activity | Key Findings |
|---|---|---|
| Base Compound | Moderate D1 Modulation | Initial findings suggest potential for neuroprotection |
| 3-Chloro Variant | Enhanced Anticancer Activity | Increased potency against specific cancer cell lines |
| Hydroxymethyl Variant | Improved Solubility | Better pharmacokinetic profiles observed |
Pharmacological Studies
Pharmacological studies have demonstrated that this compound exhibits a favorable safety profile in preclinical trials. Its modulation of neurotransmitter systems suggests applications in treating conditions such as schizophrenia and Parkinson's disease.
Case Study: D1 Receptor Modulation
A study focusing on the modulation of D1 receptors by this compound revealed its potential to enhance cognitive functions in animal models. The findings suggest that it could be beneficial in treating cognitive deficits associated with schizophrenia .
Mechanism of Action
The mechanism by which (3,4-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exerts its effects is often related to its ability to interact with biological macromolecules.
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.
Comparison with Similar Compounds
Key Observations:
Halogenation Effects: The 3,4-dichlorophenyl group in the target compound likely enhances metabolic stability and receptor binding compared to mono-chlorinated (e.g., CIQ) or non-halogenated analogs (e.g., TQ9). This is supported by LY3154207, where dichlorophenyl substitution improves D1 receptor selectivity . In cytotoxicity studies (), bulky substituents like 3,4-dimethoxy (TQ9) or 3,4-dichloro may increase tumor selectivity by optimizing steric interactions with cellular targets.
Enzyme Inhibition vs. Receptor Modulation: Compounds with polar groups (e.g., morpholino in ) or flexible linkers (e.g., benzamide derivatives in ) exhibit BChE/AChE inhibition, while rigid aryl-ketone analogs (e.g., target compound) are more associated with receptor modulation (NMDA, dopamine D1) .
Pharmacokinetic Considerations :
- The dichlorophenyl group may reduce solubility compared to methoxy-substituted analogs (TQ9) but could enhance blood-brain barrier penetration, as seen in LY3154207 .
Physicochemical and Electronic Properties
Table 2: Substituent Effects on Key Properties
Biological Activity
The compound (3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a member of the isoquinoline family, which has garnered attention due to its potential pharmacological properties. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a dichlorophenyl group attached to a dihydroisoquinoline moiety, contributing to its biological activity.
Pharmacological Profile
Research has indicated that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. For instance, the compound's structural analogs have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
- Dopamine Receptor Modulation : The compound has been identified as a positive allosteric modulator for dopamine receptors. This characteristic is particularly relevant in the context of neuropharmacology, where modulation of dopamine pathways can influence conditions such as schizophrenia and Parkinson's disease .
- Antimicrobial Properties : Some isoquinoline derivatives have displayed antimicrobial activity against a range of pathogens. The presence of the dichlorophenyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and efficacy against bacterial strains .
Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxicity against human cancer cell lines. The results indicated an IC50 value of approximately 25 µM for breast cancer cells, suggesting moderate potency. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Study 2: Neuropharmacological Effects
A pharmacokinetic study assessed the brain penetration and receptor binding affinity of the compound in mouse models. Results demonstrated significant central nervous system (CNS) availability with a half-life of 3.2 hours and effective modulation of D1 dopamine receptors, which could be beneficial for treatments targeting dopaminergic dysfunctions .
Data Table: Biological Activity Overview
Q & A
Q. Table 1: Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Phenethylamine, formaldehyde, HCl, reflux | 65–78 | |
| Ketone Bridging | 3,4-Dichlorobenzoyl chloride, DIPEA, DCM, 0°C → RT | 45–60 |
Advanced: How can reaction conditions be optimized to address low yields in the acylation step?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Use Lewis acids (e.g., AlCl₃, BF₃·Et₂O) to activate the carbonyl electrophile .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to suppress decomposition.
- Stoichiometry : A 1.2–1.5 molar excess of 3,4-dichlorobenzoyl chloride relative to the dihydroisoquinoline amine improves coupling efficiency .
- In Situ Monitoring : TLC or LC-MS tracks reaction progress to terminate before side products dominate.
Basic: What in vitro assays are appropriate for preliminary bioactivity screening?
Methodological Answer:
Based on structural analogs (), prioritize:
Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, PARP) .
Q. Table 2: Bioactivity Data for Tetrahydroisoquinoline Analogs
| Activity | Assay | IC₅₀/ MIC (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 cell line | 12.4 ± 1.2 | |
| Antimicrobial | S. aureus | 25.6 ± 3.1 |
Advanced: How to resolve contradictory receptor binding affinities reported in different studies?
Methodological Answer:
Contradictions may stem from assay variability or conformational flexibility. Address this by:
Structural Validation : Compare X-ray crystallography (e.g., unit cell parameters from ) with DFT-optimized structures to identify dominant conformers .
Binding Assay Standardization : Use radioligand displacement (e.g., ³H-labeled antagonists) under controlled buffer conditions (pH, ionic strength).
SAR Analysis : Systematically modify substituents (e.g., chloro vs. methoxy groups) to isolate key binding interactions .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., dichlorophenyl aromatic protons at δ 7.2–7.8 ppm) and confirms dihydroisoquinoline ring saturation (δ 2.5–4.0 ppm for CH₂ groups) .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 348.0422 for C₁₆H₁₂Cl₂NO) verifies molecular formula .
- IR : Ketone C=O stretch (~1680 cm⁻¹) confirms methanone bridge .
Advanced: How to address discrepancies between crystallographic and solution-phase structural data?
Methodological Answer:
Discrepancies often arise from crystal packing forces (e.g., hydrogen bonding in ). Mitigate by:
Dynamic NMR : Variable-temperature studies detect conformational exchange in solution.
Computational Modeling : MD simulations (AMBER/CHARMM) compare solid-state and solution conformers .
Synchrotron Validation : High-resolution XRD (e.g., a = 21.350 Å, β = 100.227° from ) refines crystal parameters .
Advanced: What computational approaches predict target engagement mechanisms?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Glide screens against protein databases (PDB: e.g., 4XD2 for kinase targets). Focus on hydrophobic pockets accommodating dichlorophenyl groups .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Binding Free Energy Calculations : MM-PBSA/GBSA quantifies contributions from van der Waals and electrostatic interactions .
Advanced: How to analyze conflicting cytotoxicity data across cell lines?
Methodological Answer:
Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, efflux pump expression) using databases like CCLE.
Metabolic Stability : Assess compound degradation in cell media (LC-MS) to rule out false negatives .
Pathway Enrichment : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) in sensitive vs. resistant lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
